Product packaging for Methyl 7-bromoheptadecanoate(Cat. No.:CAS No. 57289-62-0)

Methyl 7-bromoheptadecanoate

Cat. No.: B13796501
CAS No.: 57289-62-0
M. Wt: 363.4 g/mol
InChI Key: GOIAGTDABXBURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Long-Chain Fatty Acid Derivatives

Halogenated fatty acids and their derivatives are a diverse class of molecules that have garnered interest in various fields of chemical and biological research. researchgate.net These compounds are not widespread in nature, though some marine organisms, particularly red and brown algae, are known to produce brominated fatty acids. researchgate.net The presence of a halogen atom, such as bromine, along the fatty acid chain can significantly alter the molecule's physical and chemical properties, including its reactivity and biological activity. researchgate.net

The introduction of a halogen can influence the conformation of biological membranes and many halogenated marine compounds exhibit interesting pharmacological activities. researchgate.net For instance, vinyl halogenated fatty acids have been synthesized and investigated for their antibacterial properties against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus. nih.gov While research on naturally occurring halogenated fatty acids continues, synthetic analogues and their derivatives are crucial for systematic studies and for providing a wider range of structures for investigation. researchgate.net The applications of halogenated fatty acid esters also extend to material science, where they can be used as plasticizers in halogenated resins. nottingham.ac.uk

Methyl 7-bromoheptadecanoate fits within this context as a synthetically produced derivative. Its long alkyl chain makes it lipophilic, while the bromine atom and the methyl ester group introduce polarity and reactive handles for further chemical transformations.

Historical Trajectory and Evolution of Synthetic Methodologies for ω-Bromoesters

The synthesis of ω-bromoesters and other halogenated esters is rooted in fundamental organic reactions that have been developed and refined over more than a century. The history of chemical synthesis itself evolved from the early practices of alchemy to the sophisticated methods of the 19th century, driven by the need for new materials and a deeper understanding of molecular structure. numberanalytics.com

One of the classical methods for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction, first reported in the 1880s. researchgate.netwikipedia.org This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide to yield an α-bromo acyl halide, which can then be converted to the corresponding ester. While this method is specific to the α-position, modifications and other strategies have been developed to introduce halogens at other positions.

The direct synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, is another cornerstone of organic synthesis, often catalyzed by strong acids like sulfuric acid. nih.gov For the synthesis of ω-bromoesters, a common strategy involves the esterification of a corresponding ω-bromo-carboxylic acid. These precursors can be prepared through various methods, including the radical-initiated addition of hydrogen bromide to an unsaturated carboxylic acid or the ring-opening of a lactone.

More contemporary methods for the synthesis of haloesters involve the use of specific and milder reagents to achieve higher selectivity and yields. nih.gov For instance, mixed coupling reactions involving the electrolysis of ω-bromocarboxylic acids and half-esters have been explored for the synthesis of long-chain ω-bromocarboxylic esters, though with varying success. cdnsciencepub.com The development of new catalysts and reagents continues to refine the synthesis of these valuable intermediates. organic-chemistry.org

Significance as a Synthetic Intermediate in Organic Chemistry

The utility of this compound as a synthetic intermediate lies in the reactivity of its two functional groups: the alkyl bromide and the methyl ester. The carbon-bromine bond provides a site for nucleophilic substitution and organometallic coupling reactions, while the ester can undergo hydrolysis, amidation, or reduction.

As a highly reactive ester compound, it serves as a building block in organic synthesis and pharmaceutical development. forecastchemicals.com The bromine atom can be displaced by a wide range of nucleophiles, such as azides, cyanides, and thiolates, to introduce new functional groups. This reactivity is fundamental to constructing more complex molecular architectures.

Furthermore, the alkyl bromide functionality allows for the formation of organometallic reagents, such as Grignard or organocuprate reagents, by reaction with magnesium or lithium and copper salts, respectively. These reagents are powerful tools for carbon-carbon bond formation.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like acid chlorides or amides. Alternatively, the ester can be reduced to a primary alcohol. The presence of both the bromide and the ester on the same molecule allows for selective transformations by choosing appropriate reagents and reaction conditions. For example, the ester can be selectively reduced in the presence of the alkyl bromide using certain reducing agents.

This dual functionality makes compounds like this compound valuable for the synthesis of long-chain, bifunctional molecules that can be used as spacers, linkers, or as precursors to polymers and other materials. It is also an intermediate in the preparation of labeled compounds for research purposes. chemicalbook.com

Chemical and Physical Properties of Methyl 7-bromoheptanoate

While specific data for this compound is scarce, the properties of a shorter-chain analogue, Methyl 7-bromoheptanoate, are well-documented and can provide some insight.

PropertyValue
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Appearance Clear colorless to slightly yellow liquid
Density 1.321 g/cm³
Refractive Index 1.4550 - 1.4600
Solubility Insoluble in water, soluble in ethanol (B145695) and ether

Data for Methyl 7-bromoheptanoate, a representative bromoalkanoate ester. forecastchemicals.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35BrO2 B13796501 Methyl 7-bromoheptadecanoate CAS No. 57289-62-0

Properties

CAS No.

57289-62-0

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 7-bromoheptadecanoate

InChI

InChI=1S/C18H35BrO2/c1-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21-2/h17H,3-16H2,1-2H3

InChI Key

GOIAGTDABXBURQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCC(=O)OC)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 7 Bromoheptadecanoate

Established Synthetic Routes and Mechanistic Investigations

Traditional synthetic approaches to Methyl 7-bromoheptadecanoate rely on a two-step process involving the regioselective bromination of a heptadecanoic acid precursor followed by esterification.

Regioselective Bromination Strategies of Heptadecanoic Acid Precursors

Achieving regioselectivity in the bromination of a long aliphatic chain like heptadecanoic acid presents a significant chemical challenge. researchgate.net Direct functionalization often leads to a mixture of products due to the comparable reactivity of the C-H bonds along the chain. researchgate.net

One established method to achieve the desired 7-bromo substitution involves the Hunsdiecker reaction , or its variations. alfa-chemistry.combyjus.comwikipedia.org This reaction facilitates the conversion of a carboxylic acid to an alkyl halide with one less carbon atom. byjus.comiitk.ac.in To synthesize a 7-bromoheptadecanoate, this would necessitate starting with a precursor such as 8-bromo-octadecanoic acid, which is not a straightforward starting material.

A more direct, albeit challenging, approach involves the selective bromination of heptadecanoic acid itself. Functionalizing saturated fatty acids typically requires harsh conditions and often results in poor regioselectivity. researchgate.net However, specific methodologies have been developed to enhance selectivity.

The mechanism of bromination often proceeds via a free radical pathway, especially when using reagents like N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. nih.gov The stability of the resulting carbon radical intermediate dictates the position of bromination. In a saturated fatty acid chain, the secondary carbons are generally more reactive than the primary carbon at the terminus, but selectivity among the numerous secondary positions is low.

To control the position of bromination, strategies often involve the introduction of a directing group or the use of specific catalysts. While literature specifically detailing the regioselective synthesis of 7-bromoheptadecanoic acid is scarce, analogous reactions on similar long-chain fatty acids provide insight. For instance, the use of certain catalysts can favor bromination at specific positions relative to the carboxylic acid group.

Another classical approach is the Hell-Volhard-Zelinsky reaction , which facilitates α-bromination of carboxylic acids. However, this is not suitable for producing a 7-bromo derivative.

A plausible, though multi-step, route would involve the synthesis of 7-oxoheptadecanoic acid, which could then be reduced to the corresponding alcohol. Subsequent conversion of the hydroxyl group to a bromide would yield the desired 7-bromoheptadecanoic acid. While regioselective, this pathway is less atom-economical.

Esterification Techniques for Methyl Ester Formation

Once the 7-bromoheptadecanoic acid is obtained, the subsequent esterification to form the methyl ester is a well-established transformation. The most common method is the Fischer-Speier esterification . scirp.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. scirp.orggoogle.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. nih.gov

Table 1: Comparison of Conventional Esterification Catalysts

Catalyst Type Advantages Disadvantages
Sulfuric Acid Homogeneous High activity, low cost Corrosive, difficult to separate from product, generates waste
p-Toluenesulfonic Acid Homogeneous Solid, easier to handle than H2SO4 Corrosive, requires neutralization and removal

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the protonated ester is deprotonated to yield the final product, this compound.

Novel Approaches in Sustainable Synthesis

In line with the growing emphasis on environmentally benign chemical processes, recent research has focused on developing more sustainable methods for synthesizing compounds like this compound.

Application of Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. acs.orgscispace.comrroij.com For the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orgijnc.ir This involves minimizing the use of protecting groups and auxiliary substances. acs.orgscispace.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. acs.orgrroij.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure. ijnc.ircore.ac.uk

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials. ijnc.ir Heptadecanoic acid itself can be found in some natural sources, such as milk fat and certain fish oils. atamankimya.com

Catalytic Systems for Enhanced Selectivity and Yield

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of both the bromination and esterification steps.

For regioselective bromination, research is ongoing into catalysts that can direct the halogenation to a specific carbon atom. This includes the use of solid acid catalysts like zeolites and montmorillonite (B579905) clays, which can offer shape selectivity and are easily separable from the reaction mixture. nih.gov For instance, montmorillonite K-10 clay has been used for regioselective bromination of aralkyl ketones. nih.gov

In esterification, heterogeneous catalysts are gaining prominence over traditional homogeneous acids due to their ease of separation and reusability, which minimizes waste generation. nih.govacs.org Examples include:

Sulfonated solid acids: Materials like sulfonated carbon or Nafion (a perfluorinated resin with sulfonic acid groups) act as highly active and recyclable Brønsted acid catalysts. nih.gov

Metal oxides and mixed metal oxides: Zirconia doped with tungsten has shown high thermal stability and acidity, making it a suitable catalyst for esterification. google.com

Enzymes: Lipases can be used as biocatalysts for esterification under mild conditions, offering high selectivity and avoiding the use of harsh acids.

Table 2: Examples of Green Catalysts for Esterification

Catalyst Type Key Features
Zinc(II) salts Homogeneous (recyclable) Effective for esterification of fatty acids with long-chain alcohols, can be recycled. nih.govacs.org
Montmorillonite KSF Heterogeneous Clay-based catalyst, used in microwave-assisted synthesis. nih.gov
Nafion Heterogeneous Perfluorinated resin with superacidic properties, highly active and reusable. nih.gov

Microwave-Assisted and Flow Chemistry Applications

Modern technologies like microwave irradiation and flow chemistry are being increasingly applied to organic synthesis to enhance reaction rates, improve yields, and increase safety.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for both esterification and potentially for bromination reactions. nih.govorganic-chemistry.org The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. ijnc.irresearchgate.net Microwave-assisted esterification of fatty acids has been shown to be a rapid and efficient method. researchgate.net Similarly, microwave-induced Hunsdiecker-type reactions have been reported for the synthesis of vinyl halides. wikipedia.org

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for highly exothermic or hazardous reactions. amt.uksyrris.comsioc-journal.cn Halogenation reactions, which can be highly exothermic, are particularly well-suited for flow chemistry applications. amt.uksioc-journal.cn A multi-step synthesis, such as the bromination and subsequent esterification to produce this compound, could potentially be integrated into a continuous flow process, leading to a more efficient and scalable manufacturing method. syrris.comsioc-journal.cn

Chemo- and Stereoselective Synthesis of Analogues

The chemo- and stereoselective synthesis of analogues of this compound presents a significant challenge in organic chemistry, requiring precise control over the introduction of functional groups and the establishment of defined stereocenters along a long aliphatic chain. Advanced synthetic methodologies are employed to achieve high selectivity, which is crucial for the development of structurally defined analogues for various research applications. These strategies often involve enzymatic reactions, the use of chiral auxiliaries, and organocatalysis to direct the outcome of chemical transformations.

The synthesis of chiral long-chain fatty acid derivatives, a class of compounds to which analogues of this compound belong, often leverages the principles of asymmetric synthesis. For instance, the chemo-enzymatic synthesis of fatty acid esters provides a powerful tool for achieving high selectivity under mild reaction conditions. Lipases, a class of enzymes, are particularly effective for the kinetic resolution of racemic mixtures or for the enantioselective acylation of prochiral alcohols, enabling the preparation of optically active esters. nih.gov

One established method for introducing chirality at a specific position is the Fráter–Seebach alkylation. This method allows for the diastereoselective α-alkylation of chiral β-hydroxy esters. While highly effective for shorter chain substrates, its application to the synthesis of long-chain analogues can be challenging due to lower yields with saturated long-chain alkyl halides. To overcome this, more reactive allylic halides can be employed to improve the efficiency of the alkylation, providing access to a variety of unsaturated and subsequently saturated long-chain α-alkyl-β-hydroxy esters. researchgate.net

Furthermore, enzymatic epoxidation of polyunsaturated fatty acids offers a route to stereochemically defined epoxides, which can serve as versatile intermediates for the synthesis of various analogues. Fungal peroxygenases, for example, have demonstrated high regio- and enantioselectivity in the epoxidation of n-3 and n-6 fatty acids. mdpi.com These enzymatic approaches can be harnessed to introduce chirality at specific points in the fatty acid chain, which can then be further elaborated to introduce other functionalities, such as the bromine atom found in this compound analogues.

The development of stereoselective methods for the synthesis of α-methyl ketones from esters and alkenes via cyclopropanol (B106826) intermediates also provides a pathway to chiral long-chain structures. The Kulinkovich hydroxycyclopropanation of alkenes bearing a stereocenter in the allylic position can proceed with good diastereoselectivity, and subsequent regioselective isomerization of the resulting cyclopropanols yields diastereomerically enriched α-methyl ketones. rsc.org These ketones can then be subjected to further transformations to construct the desired bromo-ester analogues.

The following table summarizes selected chemo- and stereoselective synthetic approaches that are applicable to the synthesis of analogues of this compound, highlighting the reaction type, catalyst or reagent, and the observed selectivity.

Reaction TypeCatalyst/ReagentSubstrate TypeKey Outcome
Lipase-catalyzed transesterificationPolymer-supported lipaseβ-keto estersHigh chemo- and stereoselectivity nih.gov
Fráter–Seebach AlkylationLithium diisopropylamide (LDA)Chiral β-hydroxy esters and long-chain allylic iodidesImproved yields for long-chain α-alkylation researchgate.net
Enzymatic EpoxidationFungal Peroxygenase (e.g., Agrocybe aegerita UPO)n-3 Polyunsaturated fatty acidsHigh regio- and enantioselectivity (>99% ee) mdpi.com
Kulinkovich HydroxycyclopropanationTi(Oi-Pr)₄ / EtMgBrAlkenes with allylic stereocentersGood diastereoselectivity rsc.org
Asymmetric Aldol ReactionChiral Sulfinamide ReagentsActivated alkynesAtom-economic synthesis of optically active α-amino acid derivatives, adaptable for other functionalities chemrxiv.org

These methodologies underscore the progress in achieving precise control over the chemical architecture of complex molecules like the analogues of this compound. The choice of a specific synthetic route depends on the desired position and stereochemistry of the functional groups in the final analogue.

Chemical Reactivity and Transformation Pathways of Methyl 7 Bromoheptadecanoate

Nucleophilic Substitution Reactions at the Bromo-Position

The bromine atom at the 7-position of the heptadecanoate chain is a good leaving group, making the adjacent carbon atom an electrophilic center susceptible to attack by nucleophiles. These reactions are fundamental for introducing new functional groups and for building more complex molecular architectures.

The electrophilic carbon bearing the bromine atom readily reacts with a variety of heteroatom nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Nitrogen Nucleophiles: Amines, both primary and secondary, can displace the bromide to form the corresponding 7-aminoheptadecanoate derivatives. Ammonia can be used to introduce a primary amine group. Other nitrogen nucleophiles, such as azide (B81097) ions, are also effective, yielding 7-azidoheptadecanoate esters which can be subsequently reduced to the primary amine.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as hydroxide (B78521) or alkoxide ions, can substitute the bromine atom. Reaction with hydroxide, typically in an aqueous or alcoholic solution, leads to the formation of methyl 7-hydroxyheptadecanoate. Similarly, reaction with an alkoxide (RO⁻) results in the corresponding 7-alkoxyheptadecanoate ether. The reaction with water, a weaker nucleophile, can also proceed, particularly under conditions that favor SN1 mechanisms. libretexts.org

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edulibretexts.org Thiolate anions (RS⁻), generated by deprotonating a thiol, readily displace the bromide to form 7-(alkylthio)heptadecanoate derivatives, also known as sulfides. libretexts.orglibretexts.org The use of sodium hydrosulfide (B80085) (NaSH) allows for the introduction of a thiol group (-SH). libretexts.org

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

NucleophileReagent ExampleProduct Type
AmineR₂NHSecondary/Tertiary Amine
AzideNaN₃Azide
HydroxideNaOHAlcohol
AlkoxideRONaEther
ThiolateRSNaSulfide (Thioether)
HydrosulfideNaSHThiol

Creating new carbon-carbon bonds is a central theme in organic synthesis. For Methyl 7-bromoheptadecanoate, this is typically achieved by reacting it with organometallic reagents, which act as sources of carbon nucleophiles (carbanions).

Grignard Reagents (RMgX): While highly reactive, the use of Grignard reagents with alkyl halides can be complicated by side reactions. sigmaaldrich.comalevelchemistry.co.uk The strongly basic nature of Grignard reagents can promote elimination reactions, especially with secondary halides. However, under carefully controlled conditions, they can be used to form a new C-C bond. alevelchemistry.co.uklibretexts.org It is crucial to note that the ester functionality is also reactive towards Grignard reagents, which would lead to the formation of a tertiary alcohol after reacting with two equivalents of the Grignard reagent. libretexts.org

Organocuprates (Gilman Reagents, R₂CuLi): Lithium dialkylcuprates, known as Gilman reagents, are softer, less basic nucleophiles compared to Grignard reagents. masterorganicchemistry.com This makes them ideal for coupling reactions with secondary alkyl halides like this compound, as they strongly favor SN2 substitution over elimination. masterorganicchemistry.com The reaction involves the transfer of one of the alkyl groups from the cuprate (B13416276) to the electrophilic carbon at the 7-position, forming a new carbon-carbon bond with minimal side reactions. youtube.comchemistrysteps.com This method is highly effective for coupling with primary, secondary, vinyl, and aryl halides. youtube.comchemistry.coach

Table 2: Comparison of Organometallic Reagents for C-C Bond Formation

Reagent TypeGeneral FormulaKey CharacteristicsSuitability for this compound
Grignard ReagentRMgXHighly reactive, strong base.Potential for elimination side reactions; reacts with ester.
Organocuprate (Gilman)R₂CuLi"Softer" nucleophile, less basic.Excellent for SN2 coupling, minimizes elimination. masterorganicchemistry.com

The substitution of the bromine atom can proceed through two primary mechanisms: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1). The preferred pathway is influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.comlibretexts.org This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). youtube.comyoutube.com For this compound, which is a secondary alkyl halide, the SN2 pathway is sterically accessible, though slower than for primary halides. masterorganicchemistry.comspcmc.ac.in Strong, less-hindered nucleophiles and polar aprotic solvents (like DMSO or acetone) favor the SN2 reaction. youtube.com

SN1 Pathway: This mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a carbocation intermediate. pressbooks.publibretexts.org This secondary carbocation is planar, and in the second step, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). pressbooks.pubmasterorganicchemistry.com The rate of the SN1 reaction depends only on the concentration of the substrate (first-order kinetics). masterorganicchemistry.com SN1 reactions are favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents (like water or alcohols) and weak nucleophiles. youtube.com For a secondary halide like this compound, the SN1 pathway can compete with the SN2 pathway, especially under solvolysis conditions (where the solvent acts as the nucleophile). youtube.com

Ester Group Transformations

The methyl ester group at one end of the molecule offers a second site for chemical modification, independent of the bromo-position. These transformations typically involve nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-bromoheptadecanoic acid. This reaction is typically carried out under basic conditions (saponification) using a base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions will yield Ethyl 7-bromoheptadecanoate and methanol (B129727). masterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium toward the desired product. masterorganicchemistry.com This reaction is a key process in the production of biodiesel from triglycerides. researchgate.netpsu.edu

Reduction to Alcohols: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction effectively reduces the ester to 7-bromoheptadecan-1-ol. This process involves the addition of two hydride ions to the carbonyl carbon.

Reduction to Hydrocarbons: Complete reduction of the ester group to a hydrocarbon (a methyl group in this case) is a more challenging transformation that typically requires a two-step process. First, the ester is reduced to the primary alcohol (7-bromoheptadecan-1-ol) as described above. The resulting alcohol can then be converted to a better leaving group (like a tosylate) and subsequently reduced to the hydrocarbon, 7-bromoheptadecane, using a strong reducing agent like LiAlH₄.

Elimination Reactions for Olefin Formation

The treatment of this compound with a base can induce a dehydrohalogenation reaction, eliminating a molecule of hydrogen bromide (HBr) to form an unsaturated ester, known as an olefin or alkene. This transformation is a cornerstone of organic synthesis for creating carbon-carbon double bonds. The reaction typically proceeds through one of two primary mechanisms: E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular).

As a secondary alkyl halide, this compound can undergo elimination by either the E1 or E2 pathway, with the predominant mechanism being influenced by factors such as the strength of the base, the solvent, and the temperature. libretexts.orgyoutube.com

E2 Mechanism: This is a concerted, single-step process where a base abstracts a proton from a carbon adjacent to the one bearing the bromine (a β-hydrogen), while simultaneously the C-Br bond breaks and a π-bond forms. pressbooks.pubscribd.com The rate of this reaction is dependent on the concentration of both the alkyl halide and the base. masterorganicchemistry.com Strong, non-nucleophilic bases and higher temperatures favor the E2 pathway. youtube.com

E1 Mechanism: This is a two-step process that begins with the slow, spontaneous cleavage of the C-Br bond to form a secondary carbocation intermediate at C7. In the second step, a weak base (which can be the solvent itself in a process called solvolysis) abstracts a β-hydrogen to form the double bond. youtube.com This pathway is favored by polar protic solvents, weaker bases, and conditions that stabilize the carbocation intermediate.

Elimination from this compound can abstract a proton from either C6 or C8, leading to a mixture of two constitutional isomers: Methyl heptadec-7-enoate and Methyl heptadec-6-enoate. According to Zaitsev's Rule, which states that the more substituted (and typically more stable) alkene is the major product, the outcome can be predicted. libretexts.orgiitk.ac.in In this case, since both potential products are disubstituted alkenes, a mixture is expected, with the relative stability of the E/Z stereoisomers influencing the final ratio.

The stereochemistry of the resulting alkene is highly dependent on the reaction mechanism.

For an E2 reaction , a specific stereochemical arrangement is required: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. pressbooks.pub This means they lie in the same plane but on opposite sides of the C-C bond. This alignment allows for optimal orbital overlap in the transition state. pressbooks.pub Due to free rotation around the C-C single bonds in the flexible long chain of this compound, this anti-periplanar arrangement can be readily achieved for hydrogens on both C6 and C8. This leads to the formation of both trans (E) and cis (Z) isomers of the product alkenes. Generally, the trans isomer, being more thermodynamically stable due to reduced steric strain, is the major product. scribd.com

In an E1 reaction , the stereochemical outcome is less specific. The reaction proceeds through a planar carbocation intermediate. The base can then abstract a proton from either side of the adjacent carbon, typically leading to a mixture of both E and Z alkenes, with a preference for the more stable E isomer.

Table 1: Predicted Elimination Products and Influencing Factors

FactorE1 PathwayE2 PathwayPredicted Outcome for this compound
Base Weak base (e.g., H₂O, EtOH)Strong, often bulky base (e.g., KOtBu, EtO⁻)Use of a strong base like potassium tert-butoxide would favor E2.
Solvent Polar protic (e.g., ethanol, water)Polar aprotic preferred, but protic can be used with strong bases. scribd.commasterorganicchemistry.comEthanolic KOH at high temperatures would strongly favor elimination. youtube.com
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Base] masterorganicchemistry.comReaction rate would increase with concentration of both reactants under E2 conditions.
Intermediate Secondary carbocation at C7None (concerted transition state)Rearrangements are unlikely for the secondary carbocation.
Regioselectivity Zaitsev's Rule applies; mixture of heptadec-6-enoate and heptadec-7-enoate.Zaitsev's Rule generally applies, but can be influenced by sterically hindered bases (Hofmann elimination).A mixture of isomers is expected, with the C7=C8 and C6=C7 double bonds.
Stereoselectivity Little selectivity; mixture of E/Z isomers, favoring the more stable E.Highly stereoselective; favors the E (trans) isomer due to the anti-periplanar transition state. pressbooks.pubThe E2 pathway would yield predominantly (E)-heptadec-7-enoate and (E)-heptadec-6-enoate.

The unsaturated products, Methyl heptadec-6-enoate and Methyl heptadec-7-enoate, are versatile intermediates for further chemical synthesis. The carbon-carbon double bond can be functionalized in numerous ways to introduce new chemical properties.

Several established methods for the functionalization of long-chain unsaturated esters could be applied:

Hydroboration-Oxidation: This two-step reaction can be used to convert the alkene into an alcohol. The hydroboration step is regioselective, with boron adding to the less substituted carbon. Subsequent oxidation replaces the boron with a hydroxyl group. This could be used to synthesize Methyl 6-hydroxyheptadecanoate or Methyl 8-hydroxyheptadecanoate.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid like m-CPBA. These epoxides are valuable intermediates themselves, susceptible to ring-opening by various nucleophiles.

Ozonolysis: Cleavage of the double bond with ozone, followed by a workup step, can yield aldehydes or carboxylic acids. For example, ozonolysis of Methyl heptadec-7-enoate would produce heptanal (B48729) and methyl 8-oxooctanoate. uantwerpen.be

Isomerization-Functionalization: Catalytic methods exist that can isomerize the internal double bond to a terminal position, allowing for functionalization at the end of the long alkyl chain, which is valuable for producing α,ω-difunctional monomers for polymer synthesis. uantwerpen.beacs.org

Aminolactonization: In the presence of a suitable nitrogen source and catalyst, the alkene can undergo cyclization to form amino-lactones, which are important chiral building blocks. rsc.org

Table 2: Potential Functionalization Reactions of Unsaturated Ester Derivatives

Reaction TypeReagentsIntermediate Product ClassFinal Product Example (from Methyl heptadec-7-enoate)
Epoxidationm-CPBA, CH₂Cl₂EpoxideMethyl 7,8-epoxyheptadecanoate
DihydroxylationOsO₄ (cat.), NMODiolMethyl 7,8-dihydroxyheptadecanoate
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHAlcoholMethyl 8-hydroxyheptadecanoate
Ozonolysis (Reductive)1. O₃; 2. Zn, H₂O or (CH₃)₂SAldehydHeptanal and Methyl 8-oxooctanoate
HydrogenationH₂, Pd/CSaturated EsterMethyl heptadecanoate

Radical and Pericyclic Reactions Involving the Bromo-Substituent

Beyond ionic pathways, the C7-Br bond in this compound is susceptible to homolytic cleavage, initiating radical-based transformations. These reactions are typically triggered by radical initiators (e.g., AIBN, triethylborane) or light. mdpi.com

The generation of a secondary alkyl radical at the C7 position opens up several synthetic possibilities:

Radical Cyclization: While the parent molecule is saturated, derivatives of this compound containing a suitably positioned double or triple bond could undergo intramolecular radical cyclization. For instance, if the ester portion were derived from an unsaturated alcohol, the C7 radical could add across the π-system to form a new ring. This is a powerful method for constructing complex cyclic systems. rsc.orgacs.orgacs.orgresearchgate.net

Atom Transfer Radical Addition (ATRA): The C7 radical can add to an external alkene, with the bromine atom being transferred to the newly formed radical, propagating a chain reaction. This allows for the formation of new carbon-carbon bonds.

Reductive Dehalogenation: In the presence of a radical initiator and a hydrogen atom donor like tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS), the bromine atom can be replaced with a hydrogen atom, converting the molecule back to Methyl heptadecanoate.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. scribd.comlibretexts.orgoxfordsciencetrove.com While the saturated alkyl bromide itself is not a direct participant in most common pericyclic reactions, its derivatives can be. The unsaturated esters formed via elimination (Section 3.3) can participate in:

Diels-Alder Reaction: The alkene can act as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.

Ene Reaction: An alkene with an allylic hydrogen can react with an "enophile" (like the unsaturated ester) in a process that forms a new sigma bond, moves a pi bond, and transfers a hydrogen atom. libretexts.org

Table 3: Potential Radical and Pericyclic Transformations

Reaction ClassSubstrate RequirementTypical Reagents/ConditionsProduct Type
Radical Reactions
Reductive DehalogenationThis compoundBu₃SnH, AIBN (initiator)Saturated ester (Methyl heptadecanoate)
Intramolecular CyclizationUnsaturated derivative of the bromo-esterBu₃SnH, AIBNCyclic or polycyclic ester
Pericyclic Reactions
Diels-Alder [4+2] CycloadditionUnsaturated ester (e.g., Methyl heptadec-7-enoate)Conjugated diene (e.g., 1,3-butadiene), heatSubstituted cyclohexene (B86901) ring
Ene ReactionUnsaturated ester (e.g., Methyl heptadec-7-enoate)Alkene with allylic hydrogen, heat or Lewis acidAcyclic, functionalized long-chain ester

Applications As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Specialty Lipids and Amphiphiles

The long aliphatic chain of Methyl 7-bromoheptadecanoate is a characteristic feature of many lipids. This makes it a suitable starting material for the synthesis of specialty lipids and amphiphilic molecules, which are crucial components in drug delivery systems, cosmetics, and materials science. nih.govscirp.org The bromine atom at the 7-position can be substituted by various polar head groups through nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or transesterified to introduce other functionalities. This dual reactivity allows for the creation of diverse amphiphilic structures, where the long carbon chain constitutes the hydrophobic tail and the newly introduced or modified groups form the hydrophilic head. nih.govnih.gov

For instance, reaction with an amine-containing polar group could yield a cationic amphiphile, while reaction with a polyether would result in a non-ionic amphiphile. The position of the polar group along the chain, away from the terminus, could lead to the formation of bolaamphiphiles if both ends of the chain are functionalized. The self-assembly of such synthetic amphiphiles can lead to the formation of micelles, vesicles, or liquid crystalline phases, depending on their molecular structure. acs.org

Table 1: Hypothetical Synthesis of Specialty Lipids from this compound
Reactant with this compoundResulting Polar Head GroupPotential Lipid ClassHypothetical Yield (%)
Trimethylamine-N+(CH3)3Cationic Lipid85
Polyethylene glycol amine-(OCH2CH2)n-NH2PEGylated Lipid78
Sodium azide (B81097) followed by reduction-NH2Amino Lipid92 (azide), 88 (reduction)
Glycerol-O-CH2CH(OH)CH2OHGlycerolipid derivative75

Role in the Development of Long-Chain Aliphatic Polymers and Materials

Long-chain aliphatic polymers are valued for their unique properties, including flexibility, hydrophobicity, and thermal stability. acs.org this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of such polymers. The bromine atom can serve as a leaving group in polycondensation reactions or as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Furthermore, the ester group can be converted to other functional groups suitable for polymerization, such as a carboxylic acid or an alcohol.

One potential route involves the conversion of the bromo-group to a nucleophilic functionality, such as an amine or a thiol. Subsequent hydrolysis of the ester to a carboxylic acid would yield an amino acid or a thio-acid monomer. Polycondensation of these monomers would lead to the formation of polyamides or polyesters with long aliphatic side chains, imparting unique physical properties to the resulting material. upc.edulibretexts.org Alternatively, the bromo-group could be used to graft polymer chains onto a pre-existing polymer backbone, a technique known as "grafting-to". nih.gov

Table 2: Projected Properties of Polymers Derived from this compound Monomers
Polymer TypeMonomer PrecursorPotential Key PropertyHypothetical Glass Transition Temperature (°C)
Polyester7-Hydroxyheptadecanoic acidIncreased flexibility-10 to 10
Polyamide7-Aminoheptadecanoic acidEnhanced thermal stability40 to 60
Polyacrylate (grafted)This compound (as initiator)Hydrophobic surface modificationVariable

Intermediate in the Construction of Macrocyclic and Supramolecular Architectures

Macrocycles are large ring-like molecules that have found applications in host-guest chemistry, catalysis, and drug development. The synthesis of macrocycles often relies on bifunctional linear precursors that can undergo an intramolecular cyclization reaction. nih.govwhiterose.ac.uk this compound, after conversion of one of its functional groups, could serve as such a precursor. For example, hydrolysis of the ester to the carboxylic acid would yield 7-bromoheptadecanoic acid. Under high-dilution conditions, this molecule could undergo intramolecular cyclization to form a 17-membered macrolactone, although the formation of a seven-membered ring through intramolecular substitution is also a possibility.

In the realm of supramolecular chemistry, the long aliphatic chain of this compound can play a significant role in directing the self-assembly of molecules through van der Waals interactions. nih.govmdpi.com By incorporating recognition motifs through modification of the bromo- and ester groups, this compound could be used to create complex, ordered structures in solution or on surfaces. rsc.orgst-andrews.ac.uk

Contributions to Biomimetic Synthesis Research

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. nih.gov Long-chain functionalized molecules are common in natural product biosynthesis, and this compound could serve as a valuable starting material in this field.

Many natural products are synthesized in living organisms through elegant cascade reactions, where a single precursor undergoes a series of transformations to generate a complex scaffold. The functional groups of this compound could be used to initiate such synthetic cascades. For instance, the bromine could be replaced by a group that can trigger a series of cyclizations or rearrangements along the carbon chain, mimicking the biosynthesis of polyether or polyketide natural products.

The study of biochemical pathways often requires the use of molecular probes that can be used to track the metabolism of a particular molecule or to identify its cellular targets. Fatty acids labeled with isotopes or reporter groups are invaluable tools in this regard. nih.gov this compound is an ideal candidate for the synthesis of such probes. The bromine atom can be readily substituted with a variety of tags, including fluorescent dyes, biotin (B1667282) for affinity purification, or radioactive isotopes for imaging studies. The ester group also provides a handle for modification. These derivatized molecules could then be used to investigate fatty acid metabolism, transport, and signaling in living cells.

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A combination of high-resolution spectroscopic methods is essential for unambiguously determining the molecular structure of Methyl 7-bromoheptadecanoate and assessing the purity of synthesized batches. These techniques probe the magnetic and electronic environments of atoms, the molecular mass, and the vibrational modes of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is a powerful tool for the complete structural assignment of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, 2D NMR experiments are crucial for establishing connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the methine proton at the bromine-substituted carbon (C7), and the various methylene (B1212753) groups along the aliphatic chain. The methyl ester protons (O-CH₃) would appear as a singlet in the downfield region, typically around 3.6-3.8 ppm. The proton at C7 (CH-Br) would be a multiplet further downfield due to the deshielding effect of the bromine atom, anticipated in the range of 3.8-4.2 ppm. The methylene group adjacent to the carbonyl (C2) would resonate around 2.3 ppm as a triplet. The other methylene protons would produce a complex, overlapping set of signals in the 1.2-1.8 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C1) of the ester group would be the most downfield signal, typically between 170-175 ppm. The carbon atom bonded to the bromine (C7) would appear around 50-60 ppm. The methyl ester carbon would be observed at approximately 51-53 ppm. The remaining aliphatic carbons would produce a series of signals in the upfield region of the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the proton at C7 and the protons of the adjacent methylene groups at C6 and C8, confirming the position of the bromine atom. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. libretexts.org

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can be employed. bruker.comemory.edu These methods provide information about the molecular structure and dynamics in the crystalline state, which can be different from the solution state. mdpi.comnih.gov ssNMR can also be used to study polymorphism, where different crystal forms of the same compound would exhibit distinct NMR spectra. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C=O (C1) 174.2 - -
O-CH₃ 51.5 3.67 s
CH₂ (C2) 34.1 2.30 t
CH₂ (C3) 25.0 1.63 m
CH₂ (C4-C5) 29.1-29.7 1.25-1.40 m
CH₂ (C6) 36.5 1.80 m
CH-Br (C7) 58.0 4.05 m
CH₂ (C8) 36.8 1.85 m
CH₂ (C9-C16) 22.8-31.9 1.25-1.40 m
CH₃ (C17) 14.1 0.88 t

Note: Predicted values are based on standard chemical shift increments and data from similar long-chain fatty acid esters and bromoalkanes. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. nih.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide mass accuracy in the low ppm range. nih.govnih.gov

The elemental composition of this compound is C₁₈H₃₅BrO₂. The expected monoisotopic mass can be calculated with high precision. The presence of bromine, with its two characteristic isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a distinctive isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2). neu.edu.tr

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, provide valuable structural information. nih.govnih.gov The fragmentation of long-chain fatty acid methyl esters under electron ionization (EI) or collision-induced dissociation (CID) is well-understood. nih.govwhitman.eduresearchgate.netuni-saarland.de Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the carbonyl group.

McLafferty rearrangement , if sterically feasible, leading to a characteristic ion.

Cleavage of the C-Br bond , resulting in the loss of a bromine radical or HBr.

Fragmentation of the alkyl chain , producing a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups). The presence of the bromine atom would influence the fragmentation pattern, potentially directing cleavage at adjacent C-C bonds.

Table 2: Key Predicted HRMS Fragments for this compound (C₁₈H₃₅BrO₂)

Fragment Proposed Structure Predicted m/z (for ⁷⁹Br)
[M]⁺ [C₁₈H₃₅BrO₂]⁺ 362.1815
[M+2]⁺ [C₁₈H₃₅⁸¹BrO₂]⁺ 364.1794
[M-OCH₃]⁺ [C₁₇H₃₂BrO]⁺ 331.1628
[M-Br]⁺ [C₁₈H₃₅O₂]⁺ 283.2632
Cleavage at C6-C7 [C₁₁H₂₂Br]⁺ 233.0950
Cleavage at C7-C8 [C₇H₁₂O₂Br]⁺ 223.0015

Note: The predicted m/z values are for the monoisotopic masses.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. core.ac.ukresearchgate.netresearchgate.net These techniques are complementary and offer a comprehensive view of the vibrational properties of this compound. spectroscopyonline.comgatewayanalytical.com

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1735-1750 cm⁻¹. acs.orgskemman.is The C-O stretching vibrations of the ester will produce strong bands in the 1300-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations will appear as sharp bands between 2850 and 3000 cm⁻¹. The C-Br stretching vibration is expected to be in the far-infrared region, typically between 600 and 500 cm⁻¹, and may be difficult to distinguish from other fingerprint region absorptions.

Raman Spectroscopy: In contrast to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds. gatewayanalytical.com Therefore, the C-C backbone stretching and the symmetric CH₂ stretching and bending modes will be prominent in the Raman spectrum. americanpharmaceuticalreview.com The C=O stretch will also be visible, though typically weaker than in the IR spectrum. The C-Br stretch may also be more easily identifiable in the Raman spectrum. Conformational changes in the long alkyl chain can lead to shifts in the positions and intensities of Raman bands, making it a useful tool for studying polymorphism and phase transitions.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
C-H Stretch (aliphatic) 2850 - 2960 FT-IR & Raman Strong
C=O Stretch (ester) 1735 - 1750 FT-IR Very Strong
C=O Stretch (ester) 1735 - 1750 Raman Medium
CH₂ Scissoring ~1465 FT-IR & Raman Medium
C-O Stretch (ester) 1170 - 1250 FT-IR Strong
C-Br Stretch 500 - 600 FT-IR & Raman Medium-Weak

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov Obtaining a suitable single crystal of this compound would allow for the direct determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related long-chain molecules like n-alkanes and other fatty acid esters provides a basis for predicting its solid-state characteristics. rsc.orgnih.govrsc.org

Fatty acid methyl esters are known to exhibit polymorphism, meaning they can crystallize in multiple forms with different molecular packing arrangements. akjournals.comtandfonline.com These different polymorphs can have distinct physical properties, such as melting point and solubility. The presence of the bulky and polar bromine atom at the C7 position would significantly influence the crystal packing of this compound compared to its unsubstituted analogue.

The long aliphatic chains are expected to pack in a parallel fashion, likely with some degree of tilting with respect to the layer interface. The specific packing motif (e.g., triclinic, monoclinic, or orthorhombic unit cells) would be determined by the interplay of van der Waals forces between the alkyl chains and dipole-dipole interactions involving the ester and bromo groups.

The crystal lattice of this compound would be stabilized by a network of intermolecular interactions. mdpi.comrsc.orglibretexts.org

Van der Waals Forces: These are the predominant interactions and arise from the temporary fluctuations in electron density along the long hydrocarbon chains, holding them together in a layered structure.

Dipole-Dipole Interactions: The polar ester group (-COO-) and the C-Br bond introduce significant dipole moments. These will lead to dipole-dipole interactions that help to organize the molecules within the crystal lattice, particularly in the region of the functional groups.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (like the carbonyl oxygen of a neighboring molecule). This type of interaction (C-Br···O) could play a crucial role in directing the crystal packing. rsc.org

The analysis of these interactions through X-ray crystallography would provide a fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic solid-state properties.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools for understanding the molecular properties and reactivity of compounds like this compound from a fundamental perspective. univie.ac.at These methods allow for the detailed examination of electronic structures, molecular dynamics, and reaction mechanisms that are often difficult to probe experimentally. ucr.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. arxiv.orgresearchgate.net For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecule's electrostatic potential, all of which are crucial for predicting its chemical behavior.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate bond dissociation enthalpies (BDEs), providing insight into the strength of specific chemical bonds within the molecule. researchgate.net For this compound, the C-Br bond is of particular interest, as its BDE would be a key factor in reactions involving the bromine substituent. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons; relates to electron-donating ability.
LUMO Energy -0.8 eVIndicates the energy of the lowest available orbital for accepting electrons; relates to electron-accepting ability.
HOMO-LUMO Gap 5.7 eVReflects chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net
Dipole Moment ~2.1 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
C-Br Bond Dissociation Enthalpy ~70 kcal/molRepresents the energy required to break the carbon-bromine bond homolytically. researchgate.net

Molecular Dynamics Simulations for Conformational Studies and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a long-chain, flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape and understanding its behavior in a solution environment. chemrxiv.org

An MD simulation models the molecule and its surrounding solvent (e.g., water, chloroform) explicitly, calculating the forces between atoms and using Newton's equations of motion to simulate their dynamic evolution. mdpi.com This generates a trajectory of the molecule's conformations, revealing how the long alkyl chain folds and moves, the rotational freedom around its single bonds, and the spatial relationship between the bromo-substituent and the methyl ester group.

These simulations can provide insights into properties such as the radius of gyration, which describes the molecule's compactness, and the solvent accessible surface area. chemrxiv.org By analyzing the conformational ensemble, researchers can identify the most probable shapes the molecule adopts in solution, which is crucial for understanding its interactions with other molecules or its potential to undergo intramolecular reactions. chalmers.semdpi.com

ParameterExample Value/SettingPurpose
Force Field AMBER, GROMOSA set of parameters to calculate potential energy and forces between atoms. chemrxiv.org
Solvent Model TIP3P (for water)An explicit representation of solvent molecules surrounding the solute. mdpi.com
Simulation Box Dodecahedron/CubicDefines the periodic boundary conditions for the simulation. chemrxiv.org
Temperature 298 K (25 °C)The temperature at which the simulation is run, maintained by a thermostat.
Pressure 1 atmThe pressure at which the simulation is run, maintained by a barostat.
Simulation Time 100 ns - 1 µsThe duration of the simulation, determining the timescale of observable molecular motions. chalmers.se
Time Step 2 fsThe small interval at which forces and positions are updated. chemrxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling potential reaction pathways and identifying the associated transition states. osti.gov For this compound, a probable reaction is intramolecular cyclization to form a lactone, a reaction observed in other bromoalkanoates. rsc.org This process involves the carboxylate oxygen acting as an internal nucleophile, attacking the carbon atom bearing the bromine, which acts as a leaving group.

Quantum chemical calculations, often using DFT, can map the potential energy surface of this reaction. rsc.org This involves calculating the energy of the molecule as the distance between the nucleophilic oxygen and the electrophilic carbon changes. The highest point on the lowest-energy path between the reactant and the product is the transition state. The energy difference between the reactant and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov

Studies on similar bromoalkanoates have shown that such intramolecular reactions are feasible and that computational modeling can accurately predict the energy barriers involved. rsc.org This analysis provides fundamental insights into the molecule's chemical stability and potential degradation pathways.

Table 3: Illustrative Energy Profile for Intramolecular Cyclization of this compound (Note: The energy values are hypothetical, based on principles from studies on analogous bromoalkanoate cyclization reactions rsc.org, and serve to illustrate the concept.)

SpeciesRelative Free Energy (kcal/mol)Description
Reactant (this compound)0The starting ground state of the molecule in a folded conformation suitable for reaction.
Transition State +25The highest energy point on the reaction pathway, where the C-O bond is partially formed and the C-Br bond is partially broken. rsc.orgnih.gov
Product (Heptadecanolide)-5The final, more stable cyclic ester (lactone) product after the loss of the bromide ion.

Environmental Fate and Biodegradation Studies Academic Perspective

Mechanistic Studies of Environmental Transformation Pathways

The environmental transformation of Methyl 7-bromoheptadecanoate is likely influenced by both abiotic and biotic processes. nih.gov Abiotic degradation pathways for brominated organic compounds can include photodegradation (breakdown by light), particularly in surface waters and the upper layers of soil, and chemical reactions with other substances present in the environment. nih.govnih.gov The carbon-bromine bond is known to be photoreactive, suggesting that photolytic processes could play a role in the transformation of brominated compounds in sunlit environments. nih.gov

In aquatic environments, particularly in the presence of salts such as in marine aerosols, there is evidence that bromoalkanoates can undergo intramolecular reactions to form lactones. rsc.orgscispace.com While this has been studied for shorter-chain bromoalkanoates, the potential for similar cyclization reactions exists for longer-chain analogues under specific environmental conditions. rsc.org Such transformations would fundamentally alter the chemical nature and subsequent environmental behavior of the parent compound.

Furthermore, iron-catalyzed cross-coupling reactions, which have been studied mechanistically, demonstrate the reactivity of bromoalkanoates. researchgate.netacs.org While these are controlled synthetic reactions, they highlight the potential for the carbon-bromine bond to be a site of chemical transformation under various conditions, which could be relevant in certain contaminated environments with high concentrations of transition metals.

Biochemical Degradation by Microbial Systems in Model Environments

The biodegradation of halogenated compounds is a key area of research, as microbial activity is a primary mechanism for the removal of many organic pollutants from the environment. nih.gov The presence of a halogen, such as bromine, on an aliphatic chain can significantly influence its biodegradability. nih.gov

Microorganisms possess a variety of enzymes, such as dehalogenases, that can cleave carbon-halogen bonds, which is often a critical first step in the degradation of these compounds. psu.edumdpi.com The biodegradation of fatty acid esters, a class to which this compound belongs, generally proceeds via hydrolysis of the ester bond to yield the corresponding fatty acid and alcohol, followed by the degradation of these individual components. researchgate.netconcawe.eu

The following table summarizes findings from studies on the biodegradation of related compounds, providing insight into the potential microbial metabolism of this compound.

Compound ClassKey Degradation StepsInfluencing Factors
Fatty Acid Esters Ester hydrolysis, followed by β-oxidation of the fatty acid and oxidation of the alcohol. researchgate.netconcawe.euChain length, degree of unsaturation. concawe.eutandfonline.com
Halogenated Aliphatic Acids Dehalogenation (often the rate-limiting step), followed by oxidation. nih.govpsu.eduType, number, and position of halogens. nih.gov
Brominated Organic Compounds Reductive or oxidative dehalogenation. mdpi.comAvailability of electron acceptors (aerobic vs. anaerobic conditions). mdpi.com

Influence of Molecular Structure on Biodegradability and Persistence

The molecular structure of an organic compound is a primary determinant of its environmental persistence. For this compound, several structural features are particularly relevant:

The Ester Group: The methyl ester group is generally susceptible to enzymatic hydrolysis by a wide range of microorganisms. researchgate.net This would break the molecule into 7-bromoheptadecanoic acid and methanol (B129727), both of which would then undergo further degradation.

The Long Aliphatic Chain: Long-chain fatty acids and their esters are common in nature and are typically biodegradable, serving as a carbon source for many microorganisms. concawe.eu However, very long chains can sometimes lead to lower water solubility, potentially affecting bioavailability. acs.org

The Bromine Substituent: The presence and position of the bromine atom are critical. Halogenation generally increases the persistence of organic compounds. nih.govcpcb.nic.inca.gov A halogen on an aliphatic chain can hinder the enzymes involved in the typical β-oxidation pathway of fatty acid degradation. nih.gov The position of the halogen is crucial; for instance, alpha-halogenated fatty acids have been shown to be more resistant to biodegradation than omega-halogenated ones. nih.gov In this compound, the bromine is located in the middle of the carbon chain, and its specific impact on enzymatic degradation would require targeted studies.

Q & A

Q. How can researchers design robust kinetic studies for this compound in coupling reactions?

  • Employ pseudo-first-order conditions with excess nucleophile. Monitor reaction progress using in situ FT-IR or automated sampling with GC-MS. Report full experimental details (e.g., stirring rate, catalyst preactivation steps) to ensure reproducibility .

Q. What protocols ensure ethical and reproducible reporting of synthetic methodologies?

  • Follow ACS Author Guidelines for detailed "Experimental Sections," including vendor information (e.g., Sigma-Aldrich, CAS 42131-25-9), purity grades, and instrument calibration data. Use standardized units (SI) and significant figures consistently. Disclose failed experiments to prevent publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.